Potency Against Recombinant SUV39H1: F5446 vs. Chaetocin
F5446 inhibits recombinant human SUV39H1 enzymatic activity with an EC50 of 0.496 μM, representing a ~1.6-fold improvement in potency relative to the commonly used natural product inhibitor chaetocin (IC50 = 0.8 μM) under comparable in vitro methyltransferase assay conditions [1][2].
| Evidence Dimension | SUV39H1 enzymatic inhibition potency |
|---|---|
| Target Compound Data | EC50 = 0.496 μM |
| Comparator Or Baseline | Chaetocin IC50 = 0.8 μM (reported range 0.6–0.8 μM) |
| Quantified Difference | ~1.6-fold lower EC50 (more potent) |
| Conditions | In vitro methyltransferase activity assay using recombinant SUV39H1 and H3 peptide substrate |
Why This Matters
Higher potency may enable lower dosing in vivo, reducing potential off-target effects and formulation burden.
- [1] Lu C, Yang D, Klement JD, et al. SUV39H1 represses the expression of cytotoxic T-lymphocyte effector genes to promote colon tumor immune evasion. Cancer Immunol Res. 2019;7(3):414-427. doi:10.1158/2326-6066.CIR-18-0127 View Source
- [2] Greiner D, Bonaldi T, Eskeland R, et al. Identification of a specific inhibitor of the histone methyltransferase SU(VAR)3-9. Nat Chem Biol. 2005;1(3):143-145. doi:10.1038/nchembio721 View Source
